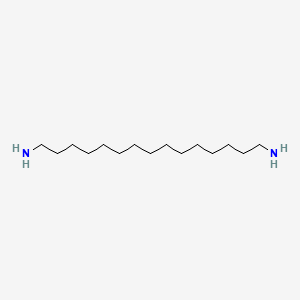

1,15-Pentadecanediamine

Description

This compound, a diamine with a 15-carbon chain and terminal amine groups, is typically used in polymer synthesis, surfactants, or biomedical applications. Consequently, the introduction and comparisons below will focus on structurally related compounds from the evidence: Pentadecanal (C₁₅H₃₀O), Pentadecanamide (C₁₅H₃₁NO), and Pentacene (C₂₂H₁₄).

Properties

IUPAC Name |

pentadecane-1,15-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h1-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRPLFBVYIKTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCN)CCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,15-Pentadecanediamine can be synthesized through several methods. One common approach involves the hydrogenation of nitriles or dinitriles. For instance, the hydrogenation of 1,15-pentadecanedinitrile in the presence of a suitable catalyst such as Raney nickel can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and the concentration of the catalyst used .

Chemical Reactions Analysis

Types of Reactions: 1,15-Pentadecanediamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced further to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides, imides, or other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides

Major Products Formed:

Oxidation: Nitro compounds.

Reduction: Primary amines.

Substitution: Amides and imides

Scientific Research Applications

Use in Polyamides

1,15-Pentadecanediamine can be used as a diamine unit in polyamides . Polyamides are polymers containing repeating amide bonds and are known for their high strength, flexibility, and resistance to abrasion and chemicals . They are used in a variety of applications, including:

- Textiles: Fibers for clothing, carpets, and upholstery.

- Automotive: Components such as gears, bearings, and bushings.

- Packaging: Films and containers for food and other products.

- Electronics: Insulators and housings for electrical components.

Alcohol-Soluble Nylon Production

This compound is a component in the production of alcohol-soluble nylon . Alcohol-soluble nylons can be used in applications where solubility in organic solvents is required. Example applications include:

- Coatings: As a film-forming agent in coatings for various substrates.

- Adhesives: As a component in adhesives with specific solubility requirements.

- Inks: As a binder in printing inks.

Collision-Induced Dissociation (CID) Studies

This compound has been studied using collision-induced dissociation (CID) techniques to understand its structural properties and behavior in gas-phase reactions . These studies provide insights into:

- Proton Affinity: Determining the proton affinity of this compound and comparing it to other diamines .

- Cyclization Effects: Investigating the stabilization energy resulting from cyclization in protonated diamines .

- Dissociation Pathways: Identifying the primary dissociation pathways of protonated diamine monomers and dimers .

Multilayer Structures

Aliphatic polyamides, including those derived from this compound, can be used in multilayer tubes and laminated structures . Multilayer structures are used to combine the properties of different materials into a single component. These structures find use in:

- Automotive Industry: Fuel lines, brake lines, and other fluid-carrying tubes requiring chemical resistance and flexibility .

- Packaging Industry: High-barrier films for food packaging .

- General Industry: Tubing and films for various applications requiring specific mechanical and chemical properties .

Rotaxane Polyureas

This compound may be used in the creation of rotaxane polyureas, where a polyurea chain pierces through a cyclic molecule . Rotaxanes are mechanically interlocked molecules with unique properties. These materials are used in:

Mechanism of Action

The mechanism of action of 1,15-pentadecanediamine in various applications depends on its chemical structure. In polymer chemistry, the amino groups react with carboxylic acids or their derivatives to form amide bonds, leading to the formation of polyamides. In biological systems, the compound can interact with cellular components through hydrogen bonding and hydrophobic interactions, influencing the structure and function of biomolecules .

Comparison with Similar Compounds

Limitations of Available Evidence

The provided sources lack data on 1,15-Pentadecanediamine , necessitating inferences from structurally analogous compounds. Key gaps include:

- No toxicity or synthesis data for the diamine.

- Absence of comparative studies on diamines vs. aldehydes/amides in the evidence.

Biological Activity

1,15-Pentadecanediamine, a long-chain aliphatic diamine, has garnered attention in various fields, particularly in biochemistry and materials science. Its unique structure, characterized by a long hydrocarbon chain and two amino groups, contributes to its diverse biological activities and potential applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes due to the cationic nature of the diamine.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa and MCF-7 cells, with IC50 values indicating potent anti-cancer properties . The compound's ability to penetrate cellular membranes is attributed to its long hydrophobic tail, which enhances its interaction with lipid bilayers.

3. Gene Delivery Applications

The compound has been explored as a potential vector for gene delivery. Its polycationic nature facilitates the formation of complexes with negatively charged nucleic acids, enhancing transfection efficiency in mammalian cells . Comparative studies have shown that this compound-based vectors outperform traditional liposomal systems in terms of cellular uptake and gene expression levels.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The findings indicate that the compound is particularly effective against Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on various cancer cell lines, the following IC50 values were observed (Table 2):

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that this compound possesses significant potential as an anticancer agent.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The cationic nature allows it to interact with anionic components of bacterial membranes.

- Cell Penetration: The hydrophobic tail enhances membrane permeability, facilitating cellular uptake.

- Gene Interaction: The ability to form stable complexes with nucleic acids aids in gene delivery applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.